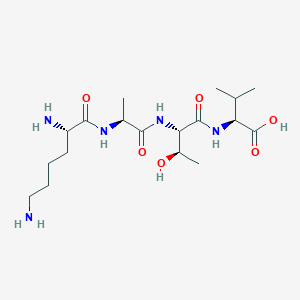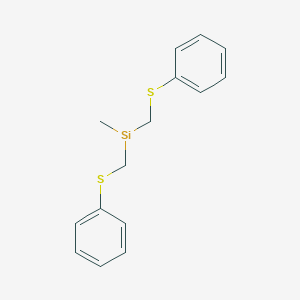![molecular formula C100H66 B15169493 9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene CAS No. 917595-65-4](/img/structure/B15169493.png)
9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to an anthracene core
Méthodes De Préparation
The synthesis of 9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the anthracene core, followed by the introduction of phenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts and phenylboronic acids. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.
Analyse Des Réactions Chimiques
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings, using reagents like halogens or nitro compounds.
Applications De Recherche Scientifique
9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. In electronic devices, its multiple phenyl groups and anthracene core facilitate efficient charge transport and light emission. In biological systems, its interactions with cellular components and potential to generate reactive oxygen species are areas of active research.
Comparaison Avec Des Composés Similaires
Similar compounds include other anthracene derivatives with phenyl substitutions. These compounds share some properties but differ in their specific electronic and chemical behaviors. For example:
9,10-diphenylanthracene: Similar structure but fewer phenyl groups, leading to different electronic properties.
2,3,6,7-tetraphenylanthracene: Another anthracene derivative with phenyl groups, used in similar applications but with distinct reactivity.
This compound’s unique structure, with multiple phenyl groups, sets it apart by providing enhanced stability and specific electronic characteristics, making it valuable for advanced materials and electronic applications.
Propriétés
Numéro CAS |
917595-65-4 |
|---|---|
Formule moléculaire |
C100H66 |
Poids moléculaire |
1267.6 g/mol |
Nom IUPAC |
9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C100H66/c1-11-39-67(40-12-1)85-87(69-43-15-3-16-44-69)91(73-51-23-7-24-52-73)99(92(74-53-25-8-26-54-74)88(85)70-45-17-4-18-46-70)97-81-63-35-31-59-77(81)95(78-60-32-36-64-82(78)97)96-79-61-33-37-65-83(79)98(84-66-38-34-62-80(84)96)100-93(75-55-27-9-28-56-75)89(71-47-19-5-20-48-71)86(68-41-13-2-14-42-68)90(72-49-21-6-22-50-72)94(100)76-57-29-10-30-58-76/h1-66H |
Clé InChI |
BHQBDOOJEZXHPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C(C(=C(C(=C1C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



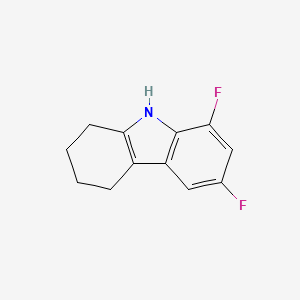
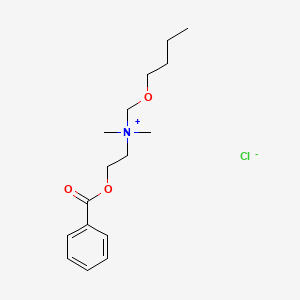
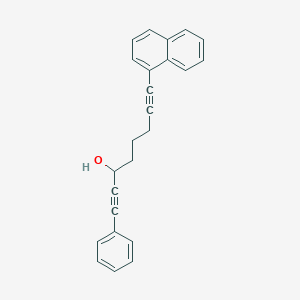
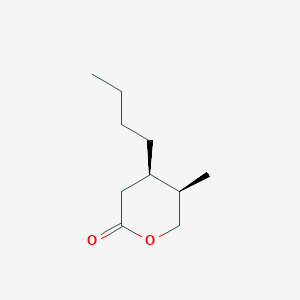
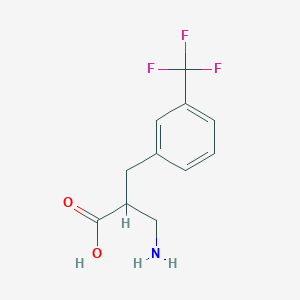
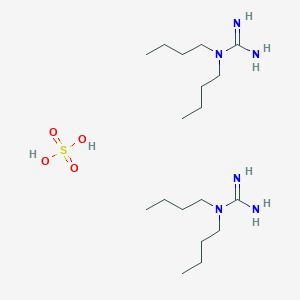
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)
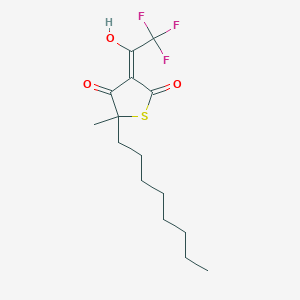

![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
![Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-](/img/structure/B15169497.png)
